Na-Fmoc-Ne-thioacetyl-L-lysine
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Overview
Description
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a thioacetyl group at the epsilon position of the lysine side chain. The molecular formula of this compound is C23H26N2O4S, and it has a molecular weight of 426.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves the following steps:
Protection of the Amino Group: The amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Thioacetylation: The epsilon amino group of the protected lysine is then thioacetylated using thioacetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The thioacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioacetyl group can be oxidized to form sulfoxides or reduced to form thiols.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
Deprotection: L-lysine derivatives.
Substitution: Various substituted lysine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis.
Protein Modification: It is employed in the study of protein acetylation and deacetylation mechanisms.
Biological Studies: It serves as a tool to investigate the role of lysine modifications in biological processes.
Drug Development: It is used in the design of inhibitors for enzymes involved in lysine acetylation.
Mechanism of Action
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .
Comparison with Similar Compounds
Similar Compounds
Na-Fmoc-Ne-acetyl-L-lysine: Similar structure but with an acetyl group instead of a thioacetyl group.
Na-Fmoc-Ne-biotinyl-L-lysine: Contains a biotin moiety instead of a thioacetyl group.
Na-Fmoc-Ne-methyl-L-lysine: Features a methyl group at the epsilon position
Uniqueness
Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which imparts distinct chemical reactivity and biological properties. This modification allows for specific interactions with enzymes and proteins involved in lysine acetylation, making it a valuable tool in biochemical and pharmacological research .
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
KGWUZOOAQWJKKA-NRFANRHFSA-N |
Isomeric SMILES |
CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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